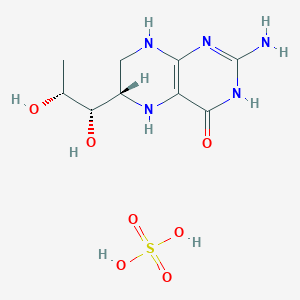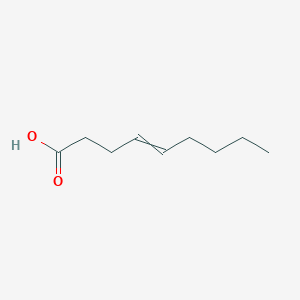![molecular formula C44H87N3O7S B1498701 (2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate CAS No. 92888-37-4](/img/structure/B1498701.png)
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate: is a complex organic compound known for its surfactant properties. It belongs to the class of cationic surfactants and is commonly used in various industrial applications due to its ability to reduce surface tension.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The key steps involve the reaction of 2-hydroxyethylamine with octadec-9-enoic acid to form an intermediate, which is then further reacted with methyl sulfate to produce the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out in large reactors under controlled conditions to ensure the purity and quality of the product. The process involves the use of catalysts and specific reaction conditions to optimize the yield and efficiency of the synthesis.
Análisis De Reacciones Químicas
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can be performed to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different functional groups can be introduced into the compound.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Various alkyl halides, amines
Major Products Formed:
Oxidation products: Various carboxylic acids, aldehydes
Reduction products: Alcohols, amines
Substitution products: Alkylated derivatives, amine derivatives
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in organic synthesis and as a phase transfer catalyst.
Biology: Employed in cell culture studies and as a component in biological assays.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of personal care products, detergents, and cleaning agents.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties, which reduce surface tension and enhance the solubility of various substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved penetration and efficacy of the compound in various applications.
Comparación Con Compuestos Similares
(2-Hydroxyethyl)methylbis[2-[(1-oxooctadec-9-enyl)amino]ethyl]ammonium methyl sulfate: is unique due to its specific structure and properties. Similar compounds include:
Cetyltrimethylammonium bromide (CTAB): Another cationic surfactant used in various applications.
Dioctyl sodium sulfosuccinate (DOSS): A nonionic surfactant with similar uses in detergents and personal care products.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory settings.
These compounds share some similarities in their surfactant properties but differ in their chemical structures and specific applications.
Propiedades
Número CAS |
92888-37-4 |
|---|---|
Fórmula molecular |
C44H87N3O7S |
Peso molecular |
802.2 g/mol |
Nombre IUPAC |
2-hydroxyethyl-methyl-bis[2-[[(Z)-octadec-9-enoyl]amino]ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C43H83N3O3.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-42(48)44-36-38-46(3,40-41-47)39-37-45-43(49)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21,47H,4-17,22-41H2,1-3H3,(H-,44,45,48,49);1H3,(H,2,3,4)/b20-18-,21-19-; |
Clave InChI |
CRNOHKQARKZYBD-YIQDKWKASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCNC(=O)CCCCCCCC=CCCCCCCCC)CCO.COS(=O)(=O)[O-] |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC[N+](CCO)(CCNC(=O)CCCCCCC/C=C\CCCCCCCC)C.COS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCC[N+](C)(CCNC(=O)CCCCCCCC=CCCCCCCCC)CCO.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disodium;5-amino-4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1498619.png)
![3-[(E)-(3-carboxy-4-hydroxy-5-methylphenyl)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxy-2,4-dimethylbenzoic acid](/img/structure/B1498620.png)





![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)]bis[3-hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide](/img/structure/B1498638.png)
![(4R,9aS)-4-(3,4,5-Trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B1498646.png)

![(5R,7S)-1-(3-fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1498649.png)



